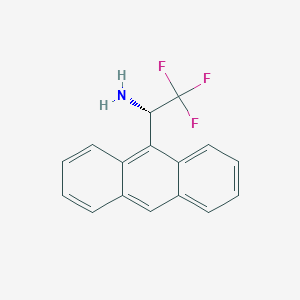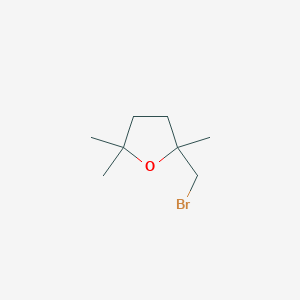
2-(Bromomethyl)-2,5,5-trimethyloxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-2,5,5-trimethyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a bromomethyl group attached to the second carbon of the oxolane ring, along with three methyl groups at the second and fifth positions. The molecular formula of this compound is C8H15BrO, and it is known for its reactivity due to the presence of the bromomethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2,5,5-trimethyloxolane typically involves the bromination of 2,5,5-trimethyloxolane. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions. The bromination occurs selectively at the methylene group, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This involves the use of a brominating agent such as bromine or N-bromosuccinimide in the presence of a suitable solvent and a radical initiator. The reaction mixture is passed through a reactor under controlled temperature and pressure conditions to ensure efficient bromination. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
2-(Bromomethyl)-2,5,5-trimethyloxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium alkoxides, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
Nucleophilic Substitution: Products include alcohols, ethers, and amines depending on the nucleophile used.
Elimination: The major product is an alkene.
Oxidation: Products include oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.
科学研究应用
2-(Bromomethyl)-2,5,5-trimethyloxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving bromomethyl groups.
Medicine: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of 2-(Bromomethyl)-2,5,5-trimethyloxolane involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also act as an alkylating agent, introducing the oxolane moiety into target molecules. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
相似化合物的比较
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Similar in structure but contains a dioxolane ring instead of an oxolane ring.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety.
Methyl 2-(bromomethyl)acrylate: Similar to ethyl 2-(bromomethyl)acrylate but with a methyl ester group.
Uniqueness
2-(Bromomethyl)-2,5,5-trimethyloxolane is unique due to the presence of three methyl groups on the oxolane ring, which provides steric hindrance and influences its reactivity. This compound’s specific structure allows for selective reactions and applications in various fields, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C8H15BrO |
|---|---|
分子量 |
207.11 g/mol |
IUPAC 名称 |
2-(bromomethyl)-2,5,5-trimethyloxolane |
InChI |
InChI=1S/C8H15BrO/c1-7(2)4-5-8(3,6-9)10-7/h4-6H2,1-3H3 |
InChI 键 |
AOQWIRUJPYYHCV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(O1)(C)CBr)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B13909210.png)
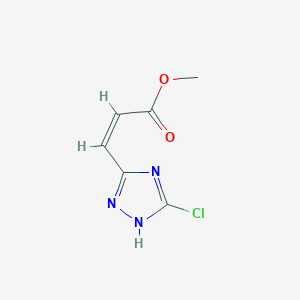
![3-Oxa-9-azabicyclo[3.3.1]nonan-1-ylmethanol hydrochloride](/img/structure/B13909227.png)
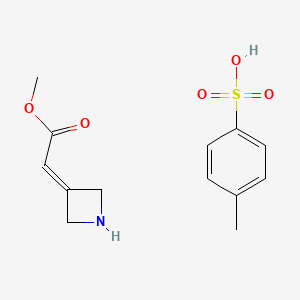
![(2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13909241.png)
![Methyl 6-fluoro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13909244.png)
![5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13909254.png)

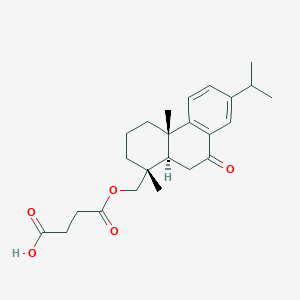
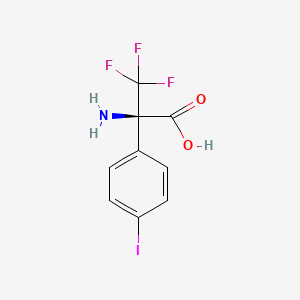
![3-[[3-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B13909276.png)
